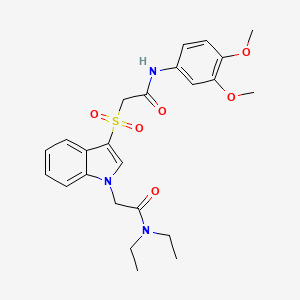

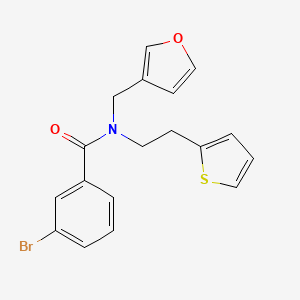

![molecular formula C23H24N2O5S2 B2804427 Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895265-54-0](/img/structure/B2804427.png)

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves reactions with various nucleophiles and electrophiles . For instance, Methyl 3-amino-2-thiophenecarboxylate, a related compound, reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The presence of the amine and carboxylate groups suggests that it can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

A Facile Four-Component Gewald Reaction A four-component process involving ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or a secondary amine, and elemental sulfur under organocatalyzed aqueous conditions leads to efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. These products precipitate from the reaction mixtures and are easily obtained by simple filtration and recrystallization, highlighting a potential route for generating derivatives of the compound (Abaee & Cheraghi, 2013).

Crystal Structure Insights The crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, a related compound, shows that the central CN2S2 residue is almost planar and forms dihedral angles with the thienyl and p-tolyl rings. This suggests a potential structural stability and the possibility of forming well-defined crystal structures for related compounds (Ramli et al., 2015).

Novel Applications in Material Science Compounds with a thiophene moiety, such as ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been used to synthesize a series of new monoazo disperse dyes. These dyes exhibit very good levelness and fastness properties on polyester fabric, although they have poor photostability. This highlights a potential application of the compound in the field of material sciences, particularly in dyeing and textile applications (Iyun et al., 2015).

Biological Activity and Selectivity

Tumor-Selective Agents A class of tumor-selective agents includes derivatives like methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate. These compounds exhibit preferential inhibition of tumor cell proliferation, showing promise as potential therapeutic agents. The selectivity and potency of these compounds have been further enhanced through modifications, indicating a potential pathway for developing new treatments based on the compound (Thomas et al., 2014).

Pronounced Anti-Proliferative Activity Another study elaborates on the anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. Certain derivatives showed pronounced anti-proliferative activity in the mid-nanomolar range with high tumor cell selectivity. These observations suggest potential biomedical applications of the compound , particularly in the development of novel anti-cancer therapies (Thomas et al., 2017).

Eigenschaften

IUPAC Name |

methyl 3-[[2-(4-ethylanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5S2/c1-4-17-7-9-18(10-8-17)24-21(26)15-25(19-11-5-16(2)6-12-19)32(28,29)20-13-14-31-22(20)23(27)30-3/h5-14H,4,15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAPFBZBJZYWRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

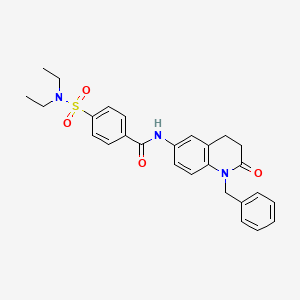

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)

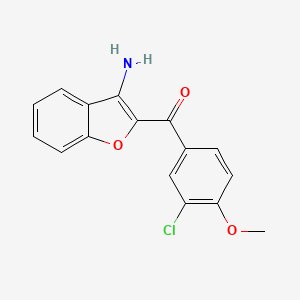

![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)

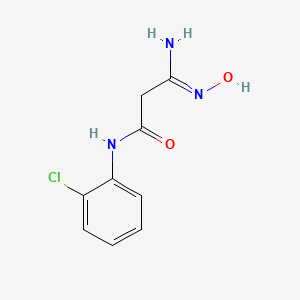

![N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2804346.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

![tert-butyl N-[5-(methylaminomethyl)pyridin-2-yl]carbamate](/img/structure/B2804360.png)

![3',4'-dichloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2804366.png)